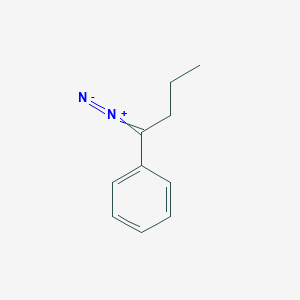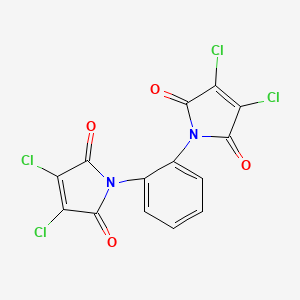![molecular formula C11H16ClN3O2 B14446815 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of an iminium ion, an amino group, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride typically involves the reaction of a primary amine with a carbonyl compound, followed by the introduction of a benzyloxycarbonyl group. The reaction conditions often require an acid catalyst to facilitate the formation of the iminium ion. The process can be summarized as follows:
Nucleophilic Addition: A primary amine reacts with a carbonyl compound to form an imine.
Protection: The imine is then protected by the addition of a benzyloxycarbonyl group.
Formation of Iminium Ion: The protected imine undergoes further reaction to form the iminium ion, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride involves its interaction with various molecular targets. The iminium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-ol
- 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-2-ol
Uniqueness
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride is unique due to the presence of the iminium ion, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
[1-amino-3-(phenylmethoxycarbonylamino)propylidene]azanium;chloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,12,13)(H,14,15);1H |
InChI Key |
JWDYFYFEPOFOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

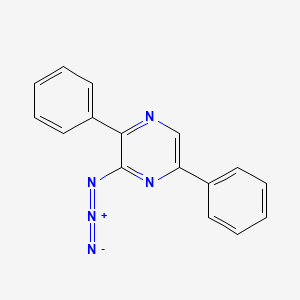
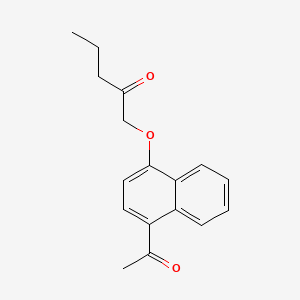
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
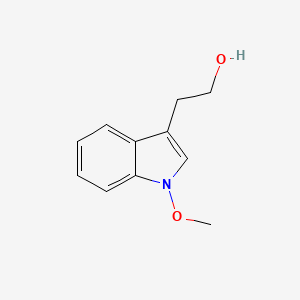

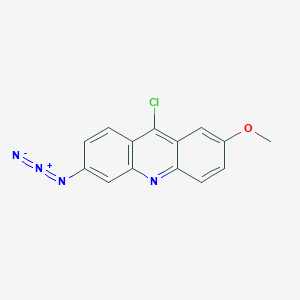
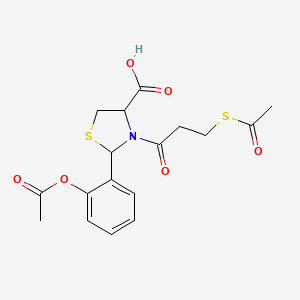
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
